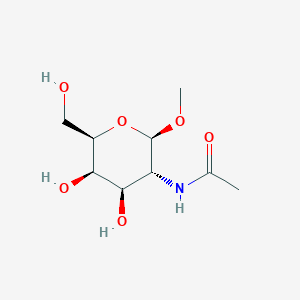
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Vue d'ensemble
Description
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a derivative of the sugar galactose. It is a white powder that is soluble in water and sparingly soluble in methanol . This compound is used in various biochemical and medical research applications due to its structural similarity to natural carbohydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside can be synthesized through the condensation of monosaccharide derivatives. One method involves the use of silver triflate as a promoter for the condensation reaction . Another method includes the halide ion-promoted glycosidation using methanol and disaccharide bromide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as glycosidation and acetylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the acetamido group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sugar moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and carbohydrate chemistry.
Biology: In studies related to glycosylation and carbohydrate metabolism.
Medicine: As a model compound for studying glycoproteins and glycolipids.
Industry: In the production of specialized biochemical reagents and as a substrate for enzymatic reactions.
Mécanisme D'action
The mechanism of action of methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside involves its interaction with enzymes and proteins that recognize carbohydrate structures. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting glycosylation pathways and carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Phenyl 1-thio-beta-D-galactopyranoside
Uniqueness
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its beta configuration, which affects its interaction with enzymes and proteins compared to its alpha counterpart. This configuration can influence its biological activity and its use in specific biochemical assays .
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














